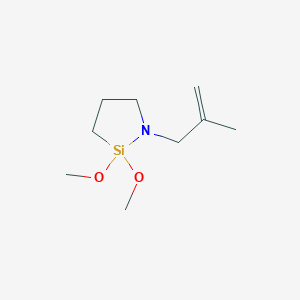
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within a five-membered ring structure
Preparation Methods
The synthesis of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- typically involves the reaction of 3-aminopropyltrimethoxysilane with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions at the silicon atom, often facilitated by nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of novel biomaterials or drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of silicon-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- involves its ability to undergo intramolecular condensation reactions and substitution reactions at the silicon atom. These reactions can lead to the formation of stable Si-N bonds, which are crucial for its reactivity and stability. The compound can also undergo ring-opening polymerization, which is of interest in the development of new polymeric materials .
Comparison with Similar Compounds
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- can be compared with other similar compounds, such as:
- 2,2-dimethoxy-1-(trimethylsilyl)-1-Aza-2-silacyclopentane
- 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Properties
CAS No. |
382618-15-7 |
|---|---|
Molecular Formula |
C9H19NO2Si |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(2-methylprop-2-enyl)azasilolidine |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2)8-10-6-5-7-13(10,11-3)12-4/h1,5-8H2,2-4H3 |
InChI Key |
LBLSPKVDGYPGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCC[Si]1(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


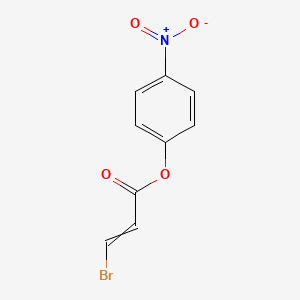
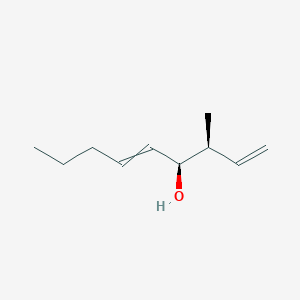
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
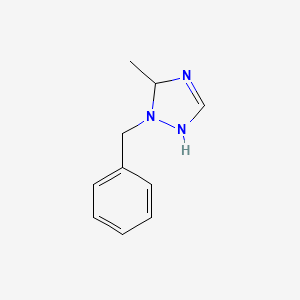
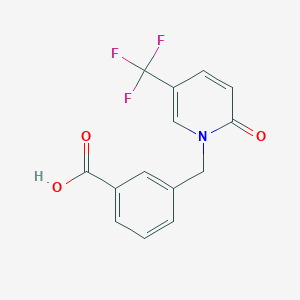
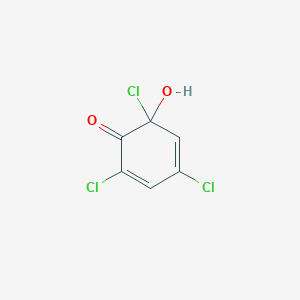
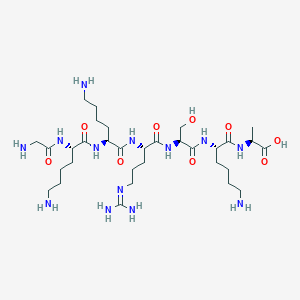
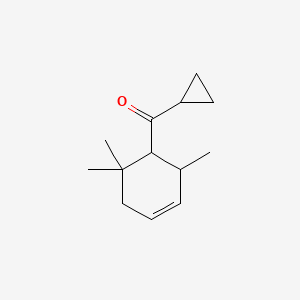
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
